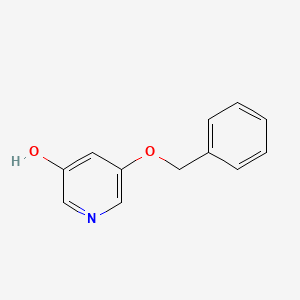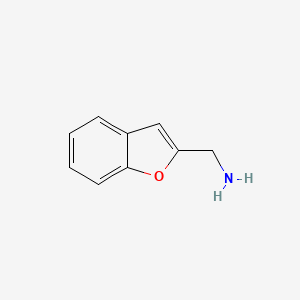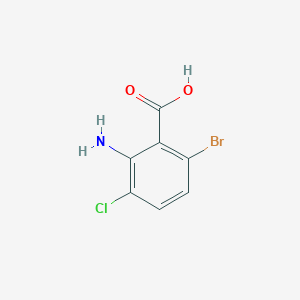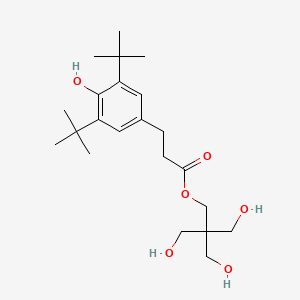
3-Benzyloxy-5-hydroxypyridine
Overview
Description
3-Benzyloxy-5-hydroxypyridine, also known as 3-BHP, is an organic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. 3-BHP has a wide range of applications in the field of organic and medicinal chemistry, as it can be used for the synthesis of several important compounds.
Scientific Research Applications
Enantioselective Synthesis Applications
3-Hydroxypyridine, closely related to 3-Benzyloxy-5-hydroxypyridine, is used in the enantioselective synthesis of complex organic compounds. For instance, it was utilized in the synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, showcasing its potential in the creation of optically active substances. This process involves a reduction with sodium borohydride in the presence of benzyl chloroformate, followed by several steps including lipase-mediated kinetic resolution (Sakagami, Kamikubo, & Ogasawara, 1996).
Heterocyclic Phenol Synthesis
The compound has been instrumental in the synthesis of new heterocyclic phenols like 9-Hydroxypyrido[1,2-a]pyrimidin-4-one. This synthesis involves the condensation of 2-amino-3-hydroxypyridine, which can be closely associated with this compound, with other compounds to form new heterocyclic phenol structures (Dennin, Blondeau, & Sliwa, 1991).
Electrophilic Reaction Study
The study of electrophilic reactions such as aminomethylation and azo-coupling in compounds like 5-benzyl-3-hydroxypyridine, which is structurally similar to this compound, provides insights into the chemical behavior of these compounds. This knowledge is essential for understanding their reactivity and potential applications in various chemical reactions (Smirnov, Zhuravlev, Lezina, Zaitsev, & Dyumaev, 1973).
Role in Iron Chelation
3-Hydroxypyridin-4-ones, closely related to this compound, have been synthesized and evaluated for their role in inhibiting iron-containing metalloenzymes like 5-lipoxygenase. This indicates their potential application in iron chelation and as inhibitors in biochemical pathways (Liu, Kayyali, Hider, Porter, & Theobald, 2002).
Antiradical Activity
The antiradical activity of 3-hydroxypyridine derivatives, which include this compound, has been studied, showing their potential in reducing oxidative stress. This research is significant in understanding the antioxidative properties of these compounds and their possible applications in health and medicine (Zakhorova, Kuz’min, Kruglyakova, Smirnov, Dyumaev, & Emanuel, 1977).
Safety and Hazards
The safety information for 3-Benzyloxy-5-hydroxypyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge . Future research could focus on finding more efficient and environmentally friendly methods for the synthesis of pyridine derivatives, including 3-Benzyloxy-5-hydroxypyridine.
Properties
IUPAC Name |
5-phenylmethoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDNQACHFFODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














